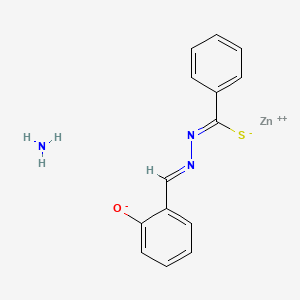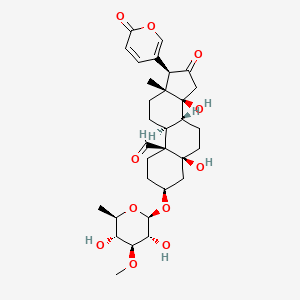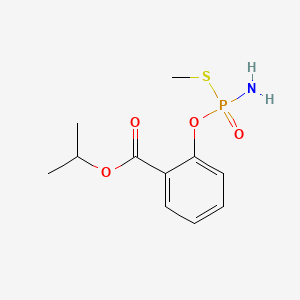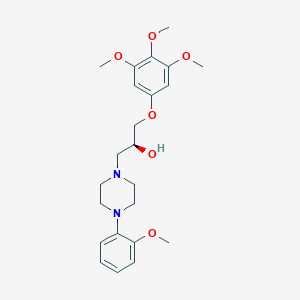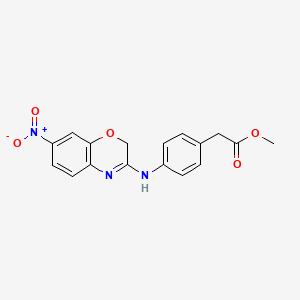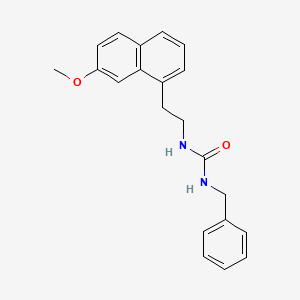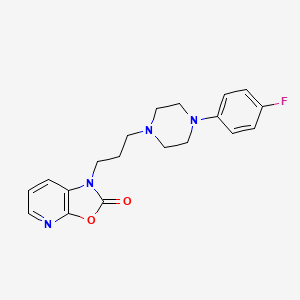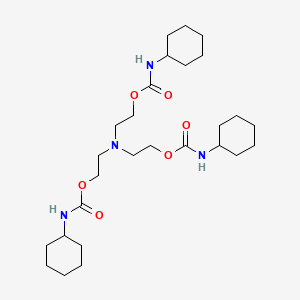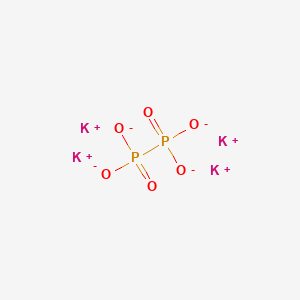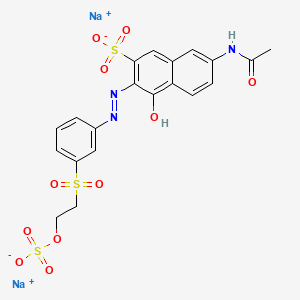
Disodium 7-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 7-acetamido-4-hydroxy-3-[[3-[[2-(sulfonatooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2-sulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 7-acetamido-4-hydroxy-3-[[3-[[2-(sulfonatooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2-sulfonate typically involves a multi-step process. The starting materials include naphthalene derivatives and sulfonated aromatic compounds. The key steps in the synthesis are:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative to form the azo compound.
Sulfonation: The azo compound undergoes sulfonation to introduce sulfonate groups, enhancing its solubility in water.
Acetylation: The final step involves acetylation to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions. The final product is purified through crystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 7-acetamido-4-hydroxy-3-[[3-[[2-(sulfonatooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Disodium 7-acetamido-4-hydroxy-3-[[3-[[2-(sulfonatooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different pH levels or redox conditions. This property makes it useful as a pH indicator and in redox reactions. The sulfonate groups enhance its solubility in water, allowing it to interact with various biological and chemical systems effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-amino-3-hydroxy-1-naphthalenesulfonate
- Disodium 6-hydroxy-5-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
Uniqueness
Disodium 7-acetamido-4-hydroxy-3-[[3-[[2-(sulfonatooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2-sulfonate is unique due to its specific combination of functional groups, which confer distinct solubility, stability, and color properties. Its acetamido group provides additional stability and resistance to degradation compared to other azo dyes.
This detailed article provides a comprehensive overview of disodium 7-acetamido-4-hydroxy-3-[[3-[[2-(sulfonatooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2-sulfonate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
84083-04-5 |
|---|---|
Formule moléculaire |
C20H17N3Na2O11S3 |
Poids moléculaire |
617.5 g/mol |
Nom IUPAC |
disodium;7-acetamido-4-hydroxy-3-[[3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-14-5-6-17-13(9-14)10-18(36(28,29)30)19(20(17)25)23-22-15-3-2-4-16(11-15)35(26,27)8-7-34-37(31,32)33;;/h2-6,9-11,25H,7-8H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
Clé InChI |
ZHWGTFYFZCBLSP-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


